Phenanthrene-3,4-dicarboxylic acid
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Overview
Description
Phenanthrene-3,4-dicarboxylic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Phenanthrene itself is a common environmental contaminant, often studied for its biodegradation and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-3,4-dicarboxylic acid typically involves the oxidation of phenanthrene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds through the formation of intermediate dihydroxyphenanthrene, which is further oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: this compound derivatives
Reduction: Phenanthrene-3,4-dimethanol
Substitution: Halogenated or nitrated phenanthrene derivatives
Scientific Research Applications
Phenanthrene-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biodegradation pathways of PAHs by microorganisms.
Medicine: Explored for its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthrene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biodegradation, microorganisms such as Pseudomonas stutzeri LH-42 utilize enzymes like dioxygenases to catalyze the oxidation of this compound, leading to the formation of intermediate compounds such as 3,4-dihydroxyphenanthrene and 1-hydroxy-2-naphthoic acid . These intermediates are further metabolized through oxidative cleavage and other enzymatic reactions.
Comparison with Similar Compounds
Phenanthrene-3,4-dicarboxylic acid can be compared with other similar PAH derivatives:
Phenanthrene-1,2-dicarboxylic acid: Another dicarboxylic acid derivative of phenanthrene, differing in the position of carboxylic acid groups.
Naphthalene-1,2-dicarboxylic acid: A similar compound with a two-ring structure instead of three.
Anthracene-9,10-dicarboxylic acid: A derivative of anthracene, another PAH with three fused benzene rings.
Uniqueness: this compound is unique due to its specific position of carboxylic acid groups, which influences its chemical reactivity and interaction with biological systems. This positional difference can lead to distinct pathways in biodegradation and other chemical reactions.
Properties
CAS No. |
63018-89-3 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
phenanthrene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
IZXDSGJZIWWWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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